3-(3-chlorobenzyl)-1-ethyl-1,3-dihydro-2H-indol-2-one
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Overview
Description
3-[(3-CHLOROPHENYL)METHYL]-1-ETHYL-2,3-DIHYDRO-1H-INDOL-2-ONE is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a chlorophenyl group attached to the indole core, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-CHLOROPHENYL)METHYL]-1-ETHYL-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the indole core, which can be derived from various starting materials such as aniline and phenylhydrazine.
Formation of the Indole Core: The indole core is formed through a Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a Friedel-Crafts alkylation reaction, where the indole core reacts with a chlorobenzyl chloride in the presence of a Lewis acid catalyst.
Final Steps:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-[(3-CHLOROPHENYL)METHYL]-1-ETHYL-2,3-DIHYDRO-1H-INDOL-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its fully saturated form.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of fully saturated indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
3-[(3-CHLOROPHENYL)METHYL]-1-ETHYL-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antiviral, and antimicrobial agent.
Biological Research: It is used to investigate the biological pathways and molecular targets involved in various diseases.
Industrial Applications: The compound is used in the synthesis of other complex molecules and as a precursor in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[(3-CHLOROPHENYL)METHYL]-1-ETHYL-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to various receptors and enzymes, influencing their activity.
Pathways Involved: It can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
3-[(4-CHLOROPHENYL)METHYL]-1-ETHYL-2,3-DIHYDRO-1H-INDOL-2-ONE: Similar structure but with a different position of the chlorine atom.
3-[(3-BROMOPHENYL)METHYL]-1-ETHYL-2,3-DIHYDRO-1H-INDOL-2-ONE: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
3-[(3-CHLOROPHENYL)METHYL]-1-ETHYL-2,3-DIHYDRO-1H-INDOL-2-ONE is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chlorophenyl group can enhance its binding affinity to certain molecular targets, making it a valuable compound in medicinal chemistry.
Properties
Molecular Formula |
C17H16ClNO |
---|---|
Molecular Weight |
285.8 g/mol |
IUPAC Name |
3-[(3-chlorophenyl)methyl]-1-ethyl-3H-indol-2-one |
InChI |
InChI=1S/C17H16ClNO/c1-2-19-16-9-4-3-8-14(16)15(17(19)20)11-12-6-5-7-13(18)10-12/h3-10,15H,2,11H2,1H3 |
InChI Key |
XACBZMSRFZVNDE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2C(C1=O)CC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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